

An In-depth Technical Guide to the Chemical Structure of Pseudoprotodioscin

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Compound of Interest

Compound Name: *Pseudoprotodioscin*

Cat. No.: *B8061719*

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and structural properties of **Pseudoprotodioscin**, a furostanol steroidal saponin with significant biological activities. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical Structure

Pseudoprotodioscin is a complex glycoside belonging to the furostanol class of steroidal saponins. Its structure is characterized by a C27 steroid aglycone core linked to a branched oligosaccharide chain.

- Aglycone Core:** The aglycone is a furostanol, which is a derivative of cholestane. Specifically, it is a (3 β ,25R)-furosta-5,20(22)-diene skeleton. This core features a double bond between carbons 5 and 6 (Δ^5) and another between carbons 20 and 22 within the furan ring system. The stereochemistry at position 25 is of the R configuration.
- Oligosaccharide Moiety:** A branched trisaccharide chain is attached to the hydroxyl group at the C-3 position of the aglycone. An additional glucose unit is attached at the C-26 position. The full IUPAC name is (3 β ,25R)-26-(β -D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy- α -L-mannopyranosyl-(1 \rightarrow 2)-O-[6-deoxy- α -L-mannopyranosyl-(1 \rightarrow 4)]- β -D-glucopyranoside.

The presence of both the furostanol aglycone and the specific arrangement of sugar moieties is critical for its biological functions, including its cytotoxic, anti-inflammatory, and cholesterol-regulating activities.

Quantitative Physicochemical Data

The key physicochemical properties of **Pseudoprotodioscin** are summarized in the table below for easy reference and comparison.

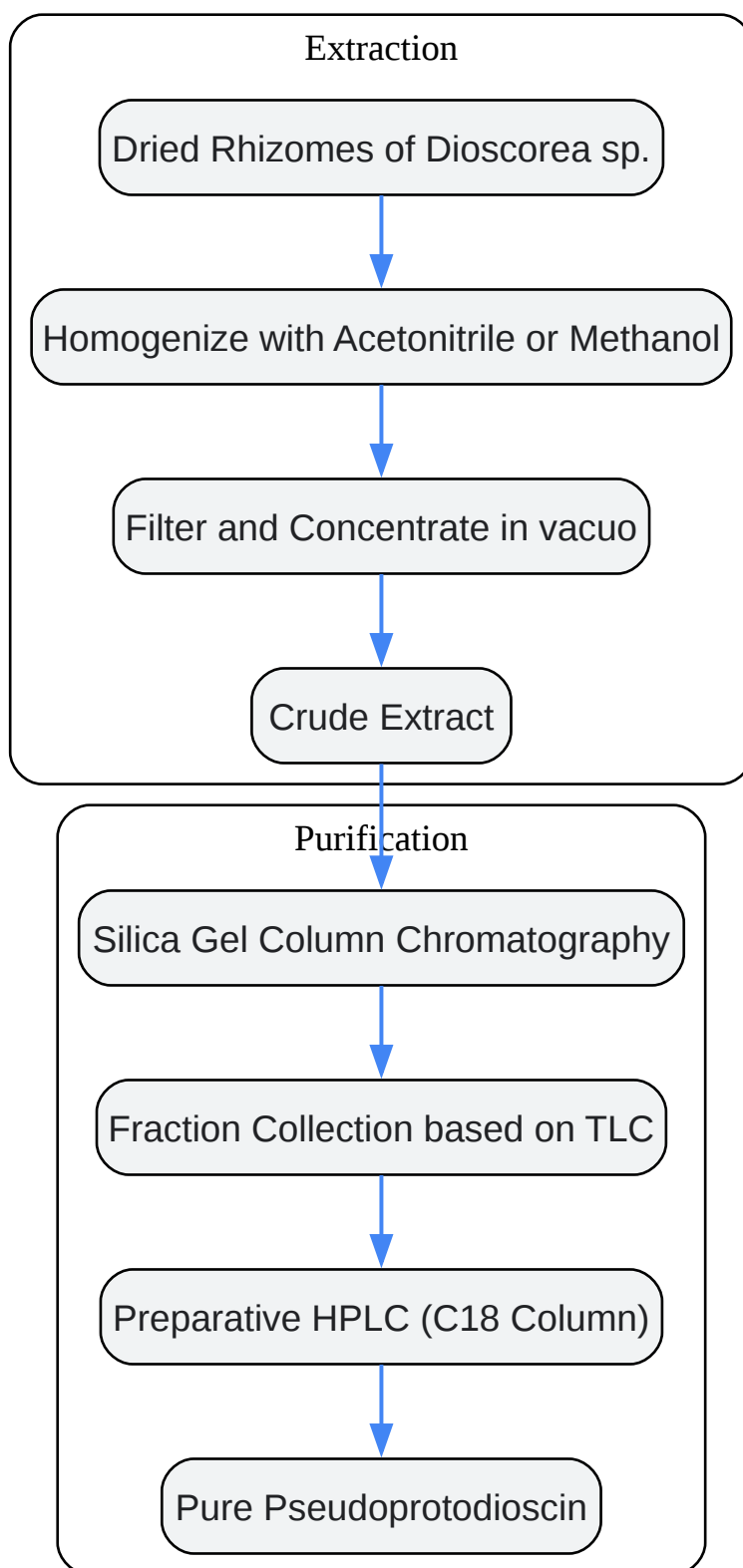
Property	Value	Reference(s)
CAS Number	102115-79-7	[1]
Molecular Formula	C ₅₁ H ₈₂ O ₂₁	[1]
Molecular Weight	1031.18 g/mol	[1]
Appearance	White powder / Crystalline solid	[2]
Melting Point	>201°C (decomposes)	[2]
Solubility	Soluble in methanol, slightly soluble in water.	[2]
DMF: 10 mg/mL	[3]	
DMSO: 10 mg/mL	[3]	
PBS (pH 7.2): 5 mg/mL	[3]	
Specific Rotation (α)	-80.4 (c, 1 in Pyridine)	[2]

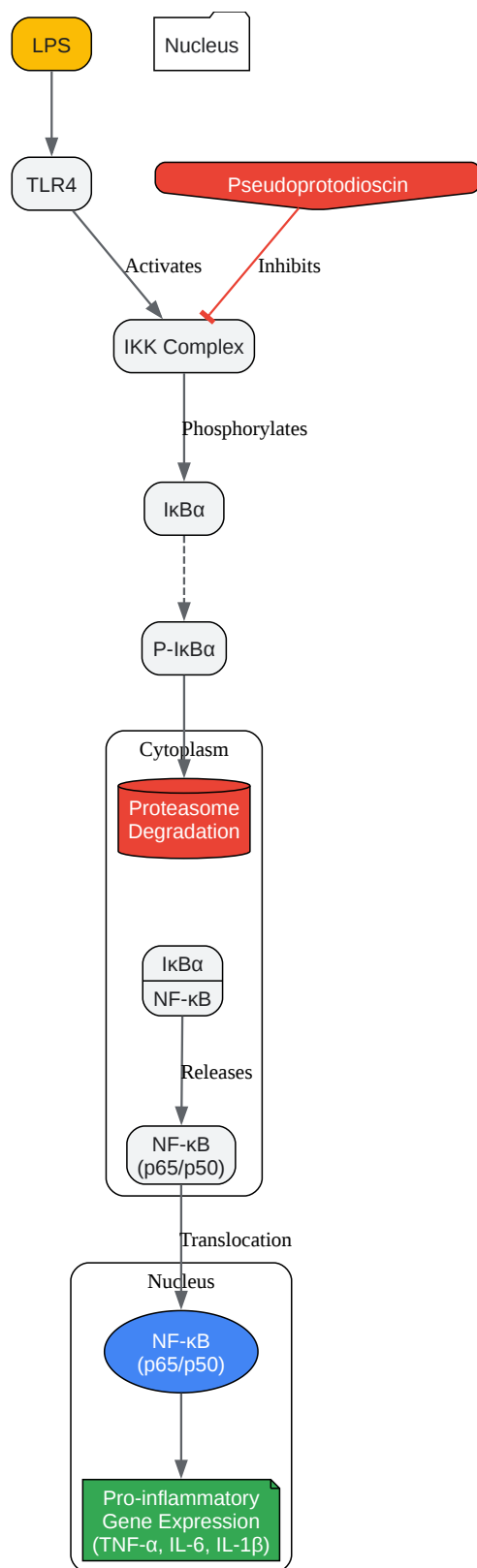
Experimental Protocols

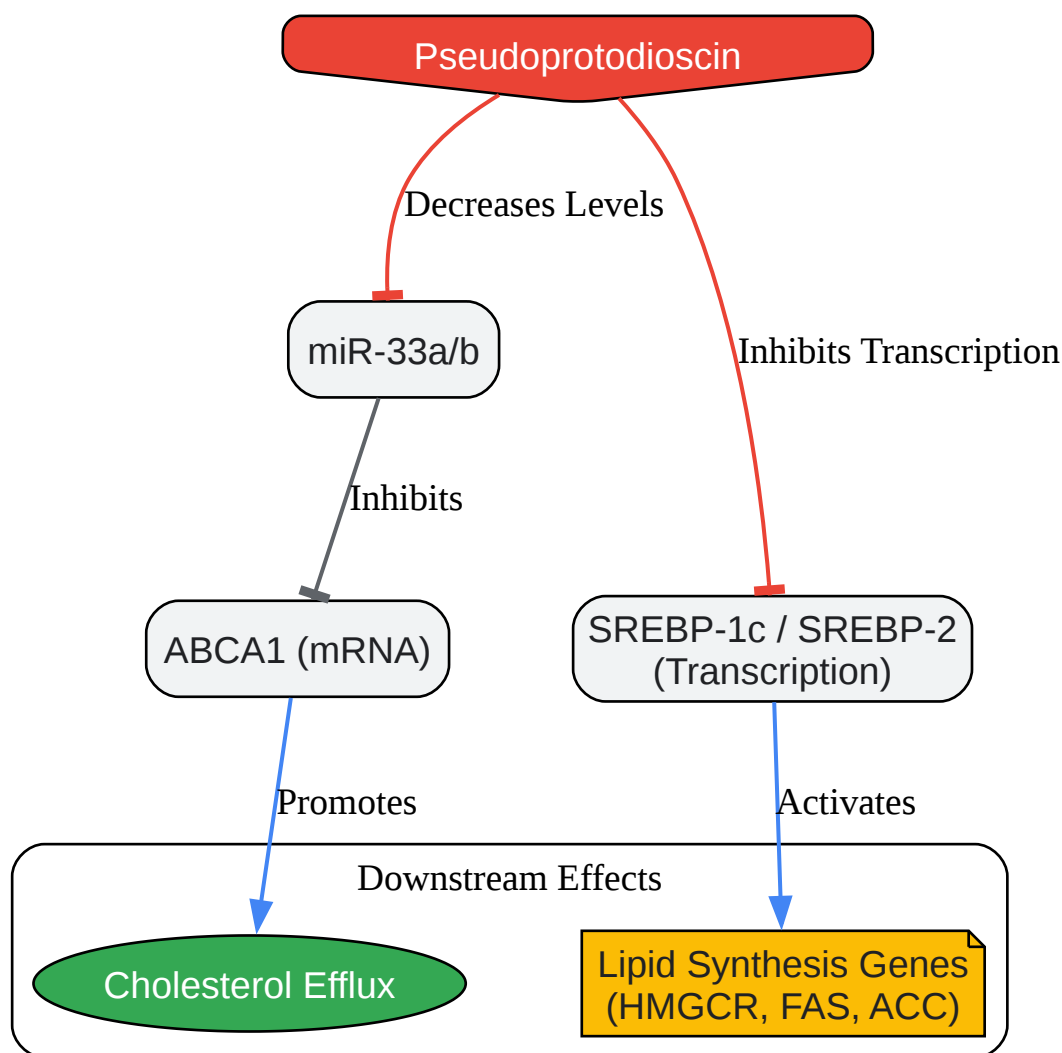
The following sections detail the methodologies for the isolation and structural characterization of **Pseudoprotodioscin** as cited in the literature.

Pseudoprotodioscin is naturally found in the rhizomes of plants from the Dioscorea genus, such as *Dioscorea panthaica*. The general workflow for its isolation involves extraction followed by multi-step chromatography.[4]

Workflow for Isolation







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References

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